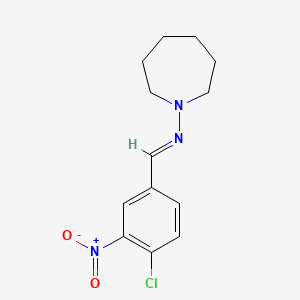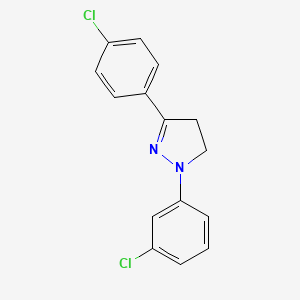
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is a chemical compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two chlorophenyl groups attached to the pyrazoline ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The chalcones are prepared by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with acetophenone. The resulting chalcones are then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-phenyl-2-pyrazoline
- 1-(4-Chlorophenyl)-3-phenyl-2-pyrazoline
- 1-(3,4-Dichlorophenyl)-3-phenyl-2-pyrazoline
Uniqueness
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-pyrazoline is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms on the phenyl rings can affect the compound’s interaction with molecular targets, making it distinct from other similar pyrazoline derivatives.
Properties
CAS No. |
2535-74-2 |
|---|---|
Molecular Formula |
C15H12Cl2N2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C15H12Cl2N2/c16-12-6-4-11(5-7-12)15-8-9-19(18-15)14-3-1-2-13(17)10-14/h1-7,10H,8-9H2 |
InChI Key |
KNUZJJDACZTHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


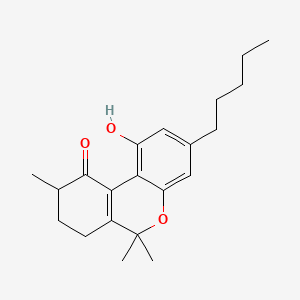
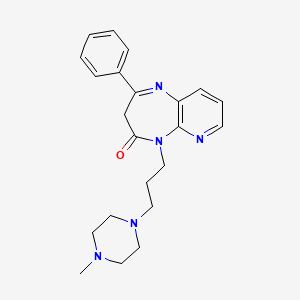
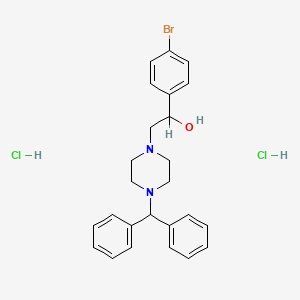
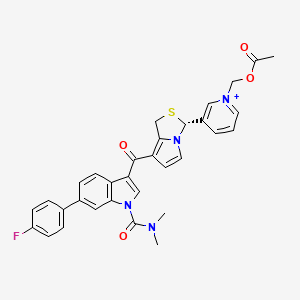
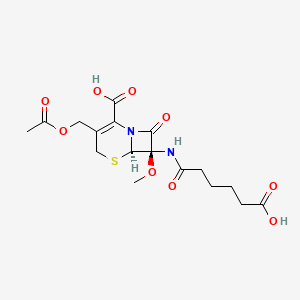


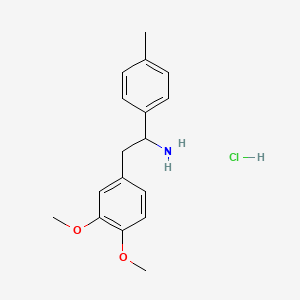
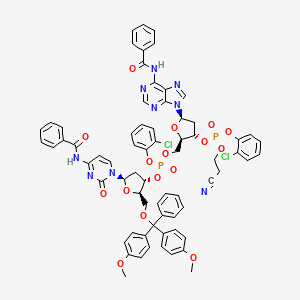

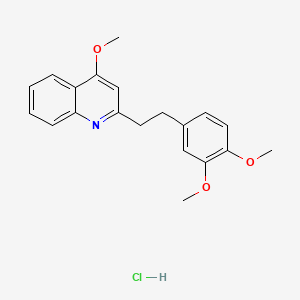

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
